N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ISOPROPYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a molecular formula of C25H29N3O4 and a molecular weight of 435.51 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholinoethoxy group, and an isopropyl group
Preparation Methods
The synthesis of 3-ISOPROPYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring. The morpholinoethoxy group is then introduced through a nucleophilic substitution reaction, where the morpholine reacts with an appropriate halogenated precursor.
Chemical Reactions Analysis
3-ISOPROPYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinoethoxy group, where nucleophiles can replace the morpholine moiety under appropriate conditions
Scientific Research Applications
3-ISOPROPYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-ISOPROPYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways. For instance, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-ISOPROPYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds such as:
2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide: This compound shares a similar morpholinoethoxy group but differs in the core structure.
5-(4-(2-Morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide: Another compound with a morpholinoethoxy group, but with a pyridine ring instead of a pyrazole ring
Properties
Molecular Formula |
C19H26N4O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[3-(2-morpholin-4-ylethoxy)phenyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H26N4O3/c1-14(2)17-13-18(22-21-17)19(24)20-15-4-3-5-16(12-15)26-11-8-23-6-9-25-10-7-23/h3-5,12-14H,6-11H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
VIQBPNYHWWXWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NC2=CC(=CC=C2)OCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.